An In-depth Technical Guide to 3-Methoxybenzophenone: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Methoxybenzophenone: Structure, Properties, and Applications
This guide offers a comprehensive technical overview of 3-methoxybenzophenone (CAS No. 6136-67-0), a significant aromatic ketone. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, three-dimensional structure, spectroscopic signature, synthesis, and reactivity. We will explore the subtle yet profound influence of the meta-positioned methoxy group on the compound's electronic character and behavior, providing field-proven insights into its application as a synthetic intermediate and a functional molecule in photochemistry.
Molecular Structure and Physicochemical Properties
3-Methoxybenzophenone, with the chemical formula C₁₄H₁₂O₂, is a diaryl ketone characterized by a central carbonyl group linking an unsubstituted phenyl ring and a 3-methoxyphenyl ring.[1][2] This substitution pattern breaks the symmetry seen in benzophenone, introducing unique electronic and steric effects that govern its properties.
Structural Analysis
The core of 3-methoxybenzophenone consists of two phenyl rings attached to a central carbonyl carbon. The electronic repulsion between the ortho-hydrogens of the two rings, as well as the interaction with the carbonyl oxygen, forces the rings to adopt a non-coplanar conformation. This dihedral angle is a critical determinant of the molecule's electronic conjugation and, consequently, its photophysical behavior. The electron-donating methoxy group at the meta position of one ring influences the electron density of that ring and modulates the overall polarity and reactivity of the molecule.
Table 1: Core Physicochemical Properties of 3-Methoxybenzophenone
| Property | Value | Source(s) |
| CAS Number | 6136-67-0 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 44 °C | [4] |
| Boiling Point | 343 °C (estimated) | [4] |
| Solubility | Moderately soluble in organic solvents (ethanol, acetone); limited solubility in water. | [1] |
Spectroscopic Characterization
The identity and purity of 3-methoxybenzophenone are unequivocally confirmed through a combination of spectroscopic techniques. The data presented below is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted repository of spectral data.[5][6][7]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays distinct signals for each of the 14 carbon atoms, reflecting the molecule's asymmetry. Key resonances include the carbonyl carbon (C=O) at approximately 196 ppm, the methoxy carbon (-OCH₃) around 55 ppm, and a complex pattern of aromatic carbons between 114 and 160 ppm. The carbon attached to the methoxy group (C3) is significantly shielded compared to its unsubstituted counterpart.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the proton environments. The methoxy group's protons appear as a sharp singlet at approximately 3.8 ppm. The aromatic region, between 7.1 and 7.8 ppm, shows a complex multiplet pattern corresponding to the nine aromatic protons. Protons on the methoxy-substituted ring are distinguishable from those on the unsubstituted phenyl ring due to the electronic influence of the methoxy group.[8]
Table 2: Summary of Key Spectroscopic Data for 3-Methoxybenzophenone
| Technique | Key Features and Wavenumbers/Shifts |
| FT-IR | ~3060 cm⁻¹ (Aromatic C-H Stretch), ~2940 cm⁻¹ (Aliphatic C-H Stretch of -OCH₃), ~1660 cm⁻¹ (Strong, C=O Stretch) , ~1595 & 1480 cm⁻¹ (Aromatic C=C Bending), ~1250 cm⁻¹ (Asymmetric C-O-C Stretch), ~1030 cm⁻¹ (Symmetric C-O-C Stretch) |
| ¹H NMR | ~7.8-7.1 ppm (m, 9H, Aromatic-H), ~3.8 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | ~196 ppm (C=O), ~160 ppm (C-O), ~138-114 ppm (Aromatic Carbons), ~55 ppm (-OCH₃) |
| Mass Spec. (EI) | m/z 212 (M⁺, Molecular Ion), 135 ([M-C₆H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Data interpreted from the Spectral Database for Organic Compounds (SDBS) and general spectroscopic principles.[9][10][11]
The IR spectrum is dominated by a strong, sharp absorption band around 1660 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone.[9][11] Other significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl group (~2940 cm⁻¹), aromatic C=C bending vibrations (1600-1450 cm⁻¹), and prominent C-O stretching bands for the aryl ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹.[10]
Under electron ionization (EI), 3-methoxybenzophenone exhibits a clear molecular ion peak (M⁺) at m/z = 212, confirming its molecular weight. The fragmentation pattern is characteristic of benzophenones. The primary cleavage occurs alpha to the carbonyl group, leading to the formation of key fragment ions:
-
m/z 135: Loss of the unsubstituted phenyl radical ([M-C₆H₅]⁺), resulting in the 3-methoxybenzoyl cation. This is often the base peak.
-
m/z 105: Loss of the 3-methoxyphenyl radical, forming the benzoyl cation ([C₆H₅CO]⁺).
-
m/z 77: Represents the phenyl cation ([C₆H₅]⁺), arising from further fragmentation of the benzoyl cation.
Caption: Primary fragmentation pathway of 3-methoxybenzophenone in EI-MS.
Synthesis and Reactivity
The synthesis and subsequent chemical transformations of 3-methoxybenzophenone are central to its utility as a building block in organic chemistry.
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing 3-methoxybenzophenone is the Friedel-Crafts acylation . This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide or anhydride.[12]
For 3-methoxybenzophenone, two primary routes are viable:
-
Acylation of anisole (methoxybenzene) with 3-chlorobenzoyl chloride.
-
Acylation of benzene with 3-methoxybenzoyl chloride.
The second route is generally preferred for laboratory and industrial synthesis due to the higher reactivity of benzene and the clear directing effects in the subsequent functionalization of the product. The methoxy group of the acyl chloride does not interfere with the reaction.
Caption: Friedel-Crafts acylation route to 3-methoxybenzophenone.
Causality: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a Lewis acid to generate a highly electrophilic acylium ion from 3-methoxybenzoyl chloride. Benzene, acting as the nucleophile, then attacks this intermediate. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would quench the catalyst. The reaction is initially cooled to control the exothermic reaction and then warmed to ensure completion.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is charged with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0-5 °C in an ice bath.
-
Reagent Addition: A solution of 3-methoxybenzoyl chloride (1.0 eq.) in anhydrous benzene (which also serves as the reagent, ~5-10 eq.) is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex. This step should be performed in a well-ventilated fume hood.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford pure 3-methoxybenzophenone.
Reactivity and Directing Effects
The reactivity of 3-methoxybenzophenone in further transformations, particularly electrophilic aromatic substitution, is governed by the interplay of the two substituents on the methoxy-substituted ring.
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[13][14]
-
The Benzoyl Group (-COC₆H₅): This is a deactivating, meta-directing group because the carbonyl group is strongly electron-withdrawing through both induction and resonance.[15]
When considering electrophilic attack on the substituted ring:
-
The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.
-
The positions meta (C2, C4, C6) to the benzoyl group are the least deactivated.
The directing effects converge, making the C2, C4, and C6 positions the most likely sites for electrophilic substitution. Steric hindrance from the adjacent benzoyl group may disfavor substitution at the C2 position, making the C4 and C6 positions the most probable targets. The unsubstituted phenyl ring is also susceptible to substitution but is generally less reactive than activated positions on the other ring.
Applications and Significance
3-Methoxybenzophenone serves as a versatile intermediate and a functional molecule with specific applications driven by its chemical structure.
Intermediate in Organic Synthesis
Its primary role is as a precursor in the synthesis of more complex molecules. The ketone functionality can be reduced to an alcohol or a methylene group, or it can serve as a handle for introducing nucleophiles. The aromatic rings can be further functionalized via electrophilic substitution, as discussed above, to build scaffolds for pharmaceuticals, agrochemicals, and materials science.
Photochemistry and UV Applications
Like other benzophenones, 3-methoxybenzophenone possesses UV-absorbing properties.[1] Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which then undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is a powerful diradical and is the key to its photochemical applications.
-
Photoinitiator: The triplet state can initiate polymerization reactions by abstracting a hydrogen atom from a suitable donor (like an amine or thiol), generating a radical that starts the polymerization chain reaction.[1]
-
UV Filter: Its ability to absorb UV radiation makes it and its derivatives useful in formulations to protect materials from UV degradation.[1]
Safety and Handling
3-Methoxybenzophenone is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[4]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This guide provides a foundational understanding of 3-methoxybenzophenone, grounded in established chemical principles and supported by reliable data. It serves as a robust resource for scientists and researchers aiming to leverage the unique properties of this valuable chemical compound.
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